- Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho-Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism Elucidation, Journal of Organic Chemistry, 2007, 72(14), 5327-5336

Cas no 943-45-3 (2-Methyl-2-phenoxypropanoic acid)

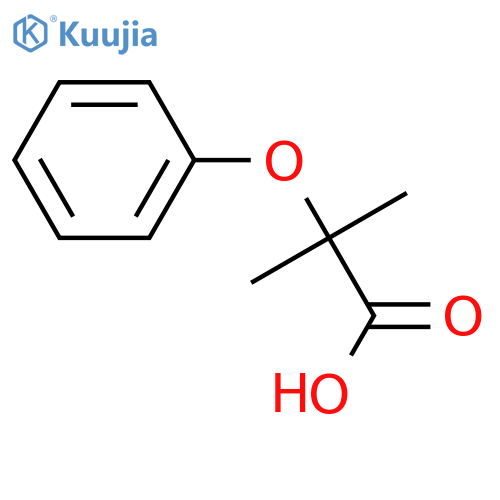

943-45-3 structure

Productnaam:2-Methyl-2-phenoxypropanoic acid

CAS-nummer:943-45-3

MF:C10H12O3

MW:180.200483322144

MDL:MFCD00129939

CID:805305

PubChem ID:354334726

2-Methyl-2-phenoxypropanoic acid Chemische en fysische eigenschappen

Naam en identificatie

-

- 2-Methyl-2-phenoxypropanoic acid

- 2-Methyl-2-phenoxypropionic Acid

- 2-METHYL-2-PHENOXY-PROPIONIC ACID

- Propanoic acid,2-methyl-2-phenoxy-

- 2-Methyl-2-phenoxy-propanoic acid

- 2-Phenoxy-2,2-dimethyl acetic acid

- 2-phenoxy-2-methylpropanoic acid

- 2-phenoxyisobutyric acid

- dimethylphenoxyacetic acid

- EINECS 213-402-8

- Phenoxyisobutyric acid

- Propionic acid,2-methyl-2-phenoxy

- fibric acid

- Acide methyl-2 phenoxy-2 propionique [French]

- Propionic acid, 2-methyl-2-phenoxy-

- 6848ST447Q

- 2-phenoxy-2-methylpropionic acid

- Acide methyl-2 phenoxy-2 propionique

- 2-Methyl-2-phenoxypropanoic acid (ACI)

- Propionic acid, 2-methyl-2-phenoxy- (6CI, 7CI, 8CI)

- 2,2-Dimethyl-2-phenoxyacetic acid

- 2,2-Dimethylphenoxyacetic acid

- NSC 34010

- Phenoxy-α-isobutyric acid

- 943-45-3

- DTXSID40241410

- SY081720

- AB9782

- M2984

- 2-methyl-2-phenoxypropanoicacid

- W-100199

- BRN 1947985

- UNII-6848ST447Q

- SCHEMBL247466

- Q27264212

- BBL013594

- NSC34010

- NSC-34010

- Z640389616

- NS00040390

- AKOS000308691

- DS-18568

- methyl-2-phenoxypropanoic acid

- Propanoic acid, 2-methyl-2-phenoxy-

- ALBB-000881

- 4-06-00-00646 (Beilstein Handbook Reference)

- EN300-51263

- DTXCID40163901

- MFCD00129939

- 2-Phenoxyisobutyricacid

- STK346750

-

- MDL: MFCD00129939

- Inchi: 1S/C10H12O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,12)

- InChI-sleutel: ILPUOPPYSQEBNJ-UHFFFAOYSA-N

- LACHT: O=C(C(C)(C)OC1C=CC=CC=1)O

- BRN: 1947985

Berekende eigenschappen

- Exacte massa: 180.07900

- Monoisotopische massa: 180.078644241g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 3

- Zware atoomtelling: 13

- Aantal draaibare bindingen: 3

- Complexiteit: 181

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 46.5

- Oppervlakte lading: 0

- Aantal tautomers: nothing

- XLogP3: 1.9

Experimentele eigenschappen

- Smeltpunt: 98.0 to 102.0 deg-C

- Kookpunt: 289.3°C at 760 mmHg

- PSA: 46.53000

- LogboekP: 1.92860

2-Methyl-2-phenoxypropanoic acid Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H315-H319

- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- RTECS:UF6104200

-

Identificatie van gevaarlijk materiaal:

- Opslagvoorwaarde:Sealed in dry,Room Temperature

- Gevaarklasse:IRRITANT

2-Methyl-2-phenoxypropanoic acid Douanegegevens

- HS-CODE:2918990090

- Douanegegevens:

China Customs Code:

2918990090Overview:

2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Methyl-2-phenoxypropanoic acid Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM113071-1g |

2-methyl-2-phenoxypropanoic acid |

943-45-3 | 95%+ | 1g |

$126 | 2024-07-19 | |

| TRC | M223655-500mg |

2-Methyl-2-phenoxypropanoic Acid |

943-45-3 | 500mg |

$ 230.00 | 2022-06-04 | ||

| Enamine | EN300-51263-0.05g |

2-methyl-2-phenoxypropanoic acid |

943-45-3 | 95.0% | 0.05g |

$19.0 | 2025-02-20 | |

| Chemenu | CM113071-5g |

2-methyl-2-phenoxypropanoic acid |

943-45-3 | 95%+ | 5g |

$379 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51540-5g |

2-Methyl-2-phenoxypropanoic acid |

943-45-3 | 98% | 5g |

¥2604.0 | 2024-07-18 | |

| Apollo Scientific | OR912365-1g |

2-Methyl-2-phenoxy-propanoic acid |

943-45-3 | 98% | 1g |

£189.00 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840677-250mg |

2-Methyl-2-phenoxypropanoic acid |

943-45-3 | 98% | 250mg |

¥324.00 | 2022-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY458-50mg |

2-Methyl-2-phenoxypropionic Acid |

943-45-3 | 98% | 50mg |

148CNY | 2021-05-08 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M840677-1g |

2-Methyl-2-phenoxypropanoic acid |

943-45-3 | 98% | 1g |

¥822.00 | 2022-09-01 | |

| Enamine | EN300-51263-2.5g |

2-methyl-2-phenoxypropanoic acid |

943-45-3 | 95.0% | 2.5g |

$32.0 | 2025-02-20 |

2-Methyl-2-phenoxypropanoic acid Productiemethode

Synthetic Routes 1

Reactievoorwaarden

Referentie

Synthetic Routes 2

Reactievoorwaarden

Referentie

- Synthesis of plafibride and its pharmacological activities, Huaxi Yaoxue Zazhi, 1999, 14(1), 25-26

Synthetic Routes 3

Reactievoorwaarden

Referentie

- Palladium-catalyzed reduction of 2-phenoxyalkanoic acid derivatives to 2-phenoxyalkanals, Polish Journal of Applied Chemistry, 2003, 47(4), 249-261

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, rt → reflux

1.2 Solvents: Acetone ; 3.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Solvents: Acetone ; 3.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- The formation of benzoxacin-3-ones via intramolecular Nicholas reactions and synthesis of 8-membered heliannuols, Organic & Biomolecular Chemistry, 2021, 19(33), 7152-7155

Synthetic Routes 5

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ; rt → 50 °C; 2 h, 50 °C

1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C

1.3 Reagents: Water ; overnight, rt

1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6

1.2 Solvents: Methyl ethyl ketone ; 8 h, 50 °C; 3 h, 50 °C

1.3 Reagents: Water ; overnight, rt

1.4 Reagents: Sodium bisulfite , Hydrochloric acid Solvents: Water ; overnight, pH 6.5, rt

1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 1.6

Referentie

- Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives, Journal of the American Chemical Society, 2013, 135(20), 7567-7571

Synthetic Routes 6

Reactievoorwaarden

1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 15 h, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- Preparation of pyrazolopyridine derivatives and methods of treating hepatitis B infections, United States, , ,

Synthetic Routes 7

Reactievoorwaarden

Referentie

- Preparation of sulfamate esters for use against arthritis and osteoporosis, European Patent Organization, , ,

Synthetic Routes 8

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 30 min, 26 °C

Referentie

- Preparation of N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl]-2-(aryloxy)acetamide as PRMT5 inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 30 min, reflux

1.2 4 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 4 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referentie

- An efficient method for the synthesis of alkyl 2-(4-benzoylphenoxy)-2-methylpropanoates, Journal of the Chemical Society of Pakistan, 2007, 29(4), 352-356

Synthetic Routes 10

Reactievoorwaarden

1.1 Reagents: Potassium hydroxide Solvents: Acetone ; < 30 °C; 30 min, < 30 °C

1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux

1.2 30 min, < 30 °C; 30 min, rt; 3 h, rt → reflux

Referentie

- Substituted isoandrographolide derivatives, their preparation method and medical application as hypolipemic agents, China, , ,

Synthetic Routes 11

Reactievoorwaarden

1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1

Referentie

- Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis, Chemical Science, 2022, 13(21), 6316-6321

Synthetic Routes 12

Reactievoorwaarden

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Water ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

Referentie

- Amide and amidine derivatives as 11β-HSD1 inhibitors and their preparation and use for the treatment and prophylaxis of diseases, United States, , ,

Synthetic Routes 13

Reactievoorwaarden

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; rt; 30 min, 50 °C; 50 °C → rt

1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

1.2 Catalysts: Tetrabutylammonium iodide , Potassium iodide ; rt; 12 h, 50 °C; cooled

1.3 Reagents: Sodium hydroxide Solvents: Water ; 12 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt

Referentie

- Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Synthetic Routes 14

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Acetone ; 2 h, 0 °C; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

Referentie

- Preparation of 4-arylcyclohexylamines as subtype selective NMDA receptor antagonists., World Intellectual Property Organization, , ,

Synthetic Routes 15

Reactievoorwaarden

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, rt; rt → reflux; 36 h, reflux

1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

Referentie

- Preparation of amido compounds as inhibitors of 11-β-hydroxysteroid dehydrogenase type 1 (11βHSD1) and antagonists of the mineralocorticoid receptor (MR), World Intellectual Property Organization, , ,

Synthetic Routes 16

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Acetone , Water ; rt; 0.5 h, reflux

1.2 Solvents: Acetone ; reflux; 3.5 h, reflux

1.2 Solvents: Acetone ; reflux; 3.5 h, reflux

Referentie

- Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives, Medicinal Chemistry, 2012, 8(2), 293-298

Synthetic Routes 17

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide Solvents: Acetone ; rt → reflux

1.2 Solvents: Acetone ; 2 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Solvents: Acetone ; 2 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

Referentie

- Synthesis and herbicidal activity of 12-(substituted phenoxy-iso-butyroxyimino)-1,15-pentadecanolides, Nongyaoxue Xuebao, 2003, 5(2), 33-39

Synthetic Routes 18

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide ; 20 min

1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

1.2 10 min, 20 °C; 20 °C → reflux; 3 h, cooled

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 4

Referentie

- Preparation of thiazole-5-formamide derivatives for treating glucokinase-related diseases, China, , ,

Synthetic Routes 19

Reactievoorwaarden

Referentie

- Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulating mechanism, International Journal of Food Properties, 2023, 26(1), 108-121

Synthetic Routes 20

2-Methyl-2-phenoxypropanoic acid Raw materials

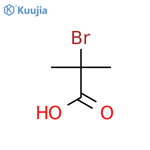

- 2-Bromoisobutyric Acid

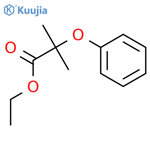

- Propanoic acid,2-methyl-2-phenoxy-, ethyl ester

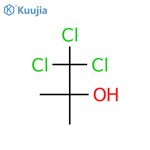

- Chlorobutanol

- Propanoic acid,2-methyl-2-phenoxy-, methyl ester

- Poly(ethylene glycol) bis(2-bromoisobutyrate)

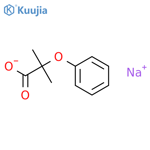

- sodium 2-phenoxyisobutyrate

2-Methyl-2-phenoxypropanoic acid Preparation Products

2-Methyl-2-phenoxypropanoic acid Gerelateerde literatuur

-

Marisa de Jesus Silva Chaves,Jonatas Kulzer,Paula da Rosa Pujol de Lima,Sergiane Caldas Barbosa,Ednei Gilberto Primel Environ. Sci.: Processes Impacts 2022 24 1982

-

Huanling Zhang,Yi Zhang,Fu Yang,Li Li,Shufeng Liu,Zengnian Xu,Junxia Wang,Shuhan Sun Mol. BioSyst. 2011 7 2470

-

Yusi Gao,Ruilong Xun,Jiayue Xia,Hui Xia,Guiju Sun Food Funct. 2023 14 2969

-

4. Reverse Trojan-horse effect decreased wastewater toxicity in the presence of inorganic nanoparticlesIdoia Martín-de-Lucía,Marina C. Campos-Ma?as,Ana Agüera,Ismael Rodea-Palomares,Gerardo Pulido-Reyes,Francisco Leganés,Francisca Fernández-Pi?as,Roberto Rosal Environ. Sci.: Nano 2017 4 1273

-

5. Persulphate oxidation of carboxylic acids. Part IV. Oxidation of o-arylphenoxyacetic acidsP. S. Dewar,A. R. Forrester,R. H. Thomson J. Chem. Soc. C 1971 3950

943-45-3 (2-Methyl-2-phenoxypropanoic acid) Gerelateerde producten

- 30366-94-0(2-Methyl-2-(1-naphthyloxy)propanoic Acid)

- 1912-23-8(Propanoic acid,2-phenoxy-, (2S)-)

- 140239-94-7(2-(3-Methoxyphenoxy)-2-methylpropanoic acid)

- 940-31-8(2-phenoxypropanoic acid)

- 150436-68-3(Lactisole)

- 1129-46-0((R)-2-Phenoxypropionic Acid)

- 67648-61-7(2-(4-Hydroxyphenoxy)propanoic acid)

- 1556787-75-7(3-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile)

- 1189691-09-5(3,5-dimethoxy-N-{5-methyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}benzamide hydrochloride)

- 1806746-31-5(Methyl 2-(fluoromethyl)-4-iodo-5-(trifluoromethoxy)pyridine-3-acetate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:943-45-3)2-Methyl-2-phenoxypropanoic acid

Zuiverheid:99%

Hoeveelheid:5g

Prijs ($):344.0